Notoginsenoside R1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Neuroprotection

NGR1 demonstrates neuroprotective properties, potentially offering benefits for conditions like stroke and neurodegenerative diseases. Studies suggest NGR1 protects neurons from damage caused by reduced blood flow and oxygen supply through various mechanisms, including:

- Anti-apoptotic effects: NGR1 inhibits programmed cell death (apoptosis) in neurons, promoting their survival .

- Anti-inflammatory effects: NGR1 reduces inflammation in the brain, which contributes to neurodegeneration .

- Promoting neurogenesis: NGR1 may stimulate the growth and development of new neurons .

Organ Protection against Ischemia-Reperfusion Injury

NGR1 has shown potential in protecting various organs from damage caused by ischemia-reperfusion injury, which occurs when blood flow is restored to tissues after a period of deprivation. This injury is relevant to conditions like heart attack, stroke, and kidney failure. NGR1's protective effects are attributed to:

- Antioxidant activity: NGR1 scavenges free radicals, harmful molecules that contribute to tissue damage .

- Anti-inflammatory effects: NGR1 reduces inflammation in the affected organ, mitigating tissue damage .

- Promoting angiogenesis: NGR1 may stimulate the formation of new blood vessels, improving blood flow to the injured organ .

Other Potential Applications

Research is ongoing to explore NGR1's potential benefits in various other areas, including:

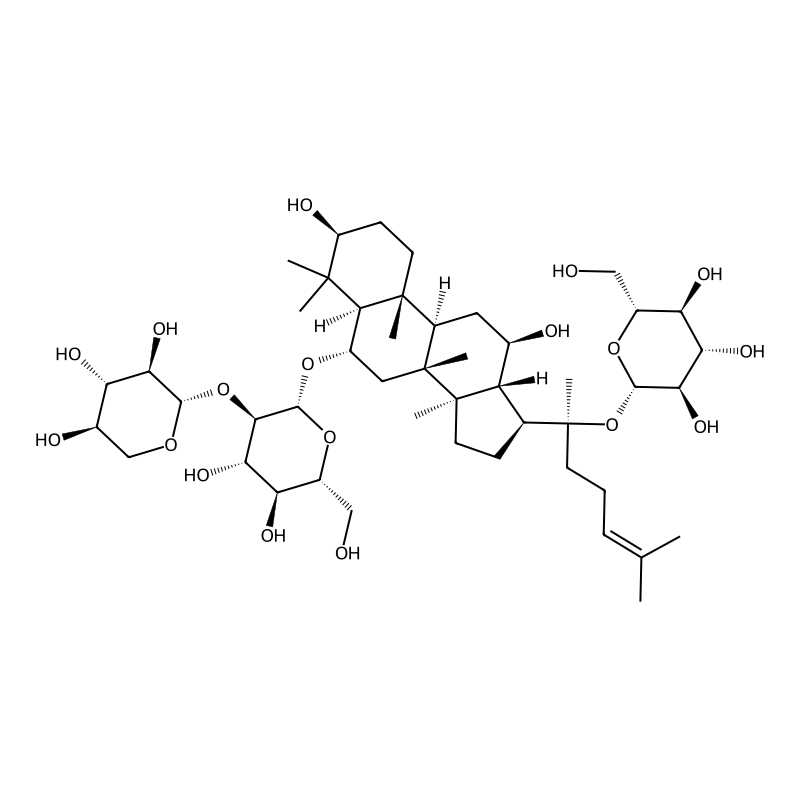

Notoginsenoside R1 is a bioactive compound derived from the roots and rhizomes of Panax notoginseng, a plant known for its medicinal properties. As a member of the protopanaxatriol saponin family, Notoginsenoside R1 has garnered attention for its diverse pharmacological effects, including cardioprotective, neuroprotective, and anti-inflammatory properties. Its chemical structure features a triterpenoid backbone, which is characteristic of ginsenosides, contributing to its biological activities and therapeutic potential.

- Phosphatidylinositol 3-kinase/Akt signaling pathway: Inhibition of this pathway has been linked to reduced vascular smooth muscle cell proliferation and migration, which are critical in preventing neointimal hyperplasia after vascular injury .

- Mitogen-activated protein kinase signaling: Notoginsenoside R1 modulates oxidative stress responses and apoptosis through this pathway, enhancing its neuroprotective effects against excitotoxicity and ischemia/reperfusion injury .

The biological activities of Notoginsenoside R1 include:

- Cardioprotective Effects: It protects against ischemia/reperfusion injury by reducing oxidative stress and apoptosis in cardiac cells. Studies have demonstrated its ability to decrease myocardial infarct size and improve cardiac function post-injury .

- Neuroprotective Effects: Notoginsenoside R1 exhibits protective effects against neurodegenerative conditions by inhibiting oxidative stress and promoting neuronal survival through the regulation of various signaling pathways .

- Anti-inflammatory Properties: It inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, thereby reducing inflammation in various models of disease .

The synthesis of Notoginsenoside R1 can occur through two primary methods:

- Extraction from Natural Sources: The most common method involves extracting Notoginsenoside R1 from Panax notoginseng using solvents like ethanol or methanol. This process typically includes maceration or reflux extraction followed by purification techniques such as column chromatography.

- Chemical Synthesis: Although less common due to the complexity involved, total synthesis approaches have been explored. These methods often involve multi-step organic reactions to construct the triterpenoid skeleton characteristic of ginsenosides.

Notoginsenoside R1 has several potential applications in medicine due to its pharmacological properties:

- Cardiovascular Diseases: It is being investigated as a therapeutic agent for conditions like myocardial infarction and hypertension due to its vasodilatory effects .

- Neurodegenerative Disorders: Its ability to protect neurons from damage makes it a candidate for treating diseases like Alzheimer's and Parkinson's .

- Cancer Therapy: Research indicates that Notoginsenoside R1 may inhibit tumor cell proliferation and migration, suggesting its potential use in cancer treatment strategies .

Interaction studies have highlighted the following aspects regarding Notoginsenoside R1:

- Drug Interactions: It has been shown to inhibit certain cytochrome P450 enzymes, particularly CYP1A2, which may affect the metabolism of co-administered drugs that are substrates for this enzyme . This necessitates caution when used alongside other medications.

- Synergistic Effects: There is evidence suggesting that Notoginsenoside R1 may work synergistically with other herbal compounds or pharmaceuticals to enhance therapeutic outcomes in various diseases .

Notoginsenoside R1 shares similarities with other ginsenosides but also exhibits unique characteristics. Here are some comparable compounds:

| Compound Name | Source | Key Activity | Unique Feature |

|---|---|---|---|

| Ginsenoside Rb1 | Panax ginseng | Neuroprotection | Stronger sedative effects |

| Ginsenoside Rd | Panax notoginseng | Cardioprotection | More potent in vasodilation |

| Ginsenoside Re | Panax ginseng | Anti-inflammatory | Better solubility in water |

| Ginsenoside F2 | Panax notoginseng | Antioxidant | Higher anti-cancer activity |

Notoginsenoside R1 is unique due to its specific action on multiple signaling pathways that confer both neuroprotective and cardioprotective effects, making it a versatile compound in therapeutic applications. Its distinct mechanisms of action set it apart from other ginsenosides, emphasizing its potential as a novel therapeutic agent.

Molecular Formula and Synonyms

Notoginsenoside R1 represents a structurally complex dammarane-type triterpenoid saponin with the established molecular formula C47H80O18 [1] [2] [3]. The compound exhibits a molecular weight of 933.14 daltons, as determined through mass spectrometric analysis and computational methods [1] [21] [22]. The Chemical Abstracts Service has assigned the registry number 80418-24-2 to this compound, facilitating its identification in chemical databases and literature [1] [3].

The compound is recognized under multiple synonymic designations within the scientific literature. The primary alternative nomenclature includes Sanchinoside R1, which reflects its botanical origin from Panax notoginseng [1] [2] [3]. Additional systematic names encompass Sanqi glucoside R1, Notoginseng saponin R1, and Notoginsenoside Fb [1]. The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as (3β,6α,12β)-20-(β-D-glucopyranosyloxy)-3,12-dihydroxydammar-24-en-6-yl 2-O-β-D-xylopyranosyl-β-D-glucopyranoside [1] [22].

The standardized International Chemical Identifier Key for Notoginsenoside R1 is LLPWNQMSUYAGQI-OOSPGMBYSA-N, providing a unique alphanumeric representation for computational chemistry applications [1] [21] [23]. The compound's molecular descriptor number in the PubChem database is CID 441934, establishing its digital fingerprint for structural searches and comparative analyses [2] [3].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C47H80O18 | [1] [2] [3] |

| Molecular Weight | 933.14 Da | [1] [21] [22] |

| CAS Registry Number | 80418-24-2 | [1] [3] |

| InChI Key | LLPWNQMSUYAGQI-OOSPGMBYSA-N | [1] [21] [23] |

| PubChem CID | 441934 | [2] [3] |

Structural Elucidation (Dammarane Triterpene Backbone, Glycosylation Patterns)

Notoginsenoside R1 exhibits a characteristic dammarane triterpene skeletal framework, which constitutes the fundamental structural foundation of this ginsenoside class [2] [3] [10]. The dammarane backbone comprises seventeen carbon atoms arranged in four interconnected rings, specifically designated as rings A, B, C, and D in accordance with established triterpenoid nomenclature [10] [30]. This tetracyclic structure represents the core aglycone portion of the molecule, upon which the distinctive glycosylation pattern is superimposed [2] [3].

The hydroxylation pattern of the dammarane skeleton demonstrates specific stereochemical configurations at multiple carbon positions. The compound contains hydroxyl groups positioned at C-3β, C-6α, C-12β, and C-20 pro-S positions [2] [3]. These hydroxyl substituents establish the fundamental substitution pattern that distinguishes Notoginsenoside R1 from other members of the ginsenoside family [2] [3]. Additionally, the presence of a double bond between carbon atoms 24 and 25 introduces an unsaturated component to the side chain structure [2] [3].

The glycosylation pattern of Notoginsenoside R1 demonstrates considerable structural complexity through the attachment of specific sugar moieties at predetermined positions. At the C-6 position, a disaccharide unit consisting of β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside is attached via glycosidic linkage [2] [3] [17]. This disaccharide arrangement involves a xylose sugar linked through a 1,2-glycosidic bond to glucose, which subsequently connects to the aglycone through the C-6 hydroxyl group [2] [3] [17].

The C-20 position bears a single β-D-glucopyranoside moiety, representing a monosaccharide attachment point [2] [3]. This glucoside substitution contributes significantly to the overall hydrophilicity of the molecule and influences its biological activity profile [2] [3]. The specific stereochemical configuration of these glycosidic linkages follows the β-anomeric form, which is characteristic of naturally occurring ginsenosides [2] [3].

Nuclear magnetic resonance spectroscopic analysis has provided detailed structural confirmation of the glycosylation patterns and backbone configuration. Carbon-13 nuclear magnetic resonance data reveals distinct chemical shift patterns consistent with the proposed dammarane structure and glycoside attachments [8] [17]. Proton nuclear magnetic resonance spectroscopy further corroborates the stereochemical assignments and confirms the presence of the characteristic sugar proton signals [8] [17].

| Structural Component | Position | Configuration | Linkage Type |

|---|---|---|---|

| Hydroxyl Group | C-3 | β | - |

| Disaccharide Unit | C-6 | α | β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside |

| Hydroxyl Group | C-12 | β | - |

| Monosaccharide Unit | C-20 | pro-S | β-D-glucopyranoside |

| Double Bond | C-24/C-25 | E | - |

Physicochemical Properties (Solubility, Stability, Bioavailability Challenges)

The physicochemical characteristics of Notoginsenoside R1 demonstrate distinctive properties that significantly influence its pharmaceutical applications and biological performance. The compound exhibits a melting point range of 215-217°C under standard atmospheric conditions, indicating considerable thermal stability within this temperature range [1] [21]. The predicted boiling point reaches 1010.5±65.0°C, though this value represents a computational estimation rather than experimental determination [1] [21].

The density of Notoginsenoside R1 has been calculated as 1.39±0.1 g/cm³, reflecting the substantial molecular mass and compact structural arrangement [1] [21]. The predicted pKa value of 12.85±0.70 indicates weak acidic properties, with ionization occurring only under highly basic conditions [1] [21]. The estimated logarithmic partition coefficient (LogP) of 1.354 suggests moderate lipophilicity, though the presence of multiple sugar moieties substantially reduces membrane permeability [1] [21].

Solubility characteristics present significant challenges for pharmaceutical formulation and biological applications. Aqueous solubility demonstrates limited capacity, with water solubility reported as approximately 1 mg/mL under standard conditions, producing clear and colorless solutions [1] [7]. This relatively low aqueous solubility reflects the amphiphilic nature of the molecule, where the hydrophobic dammarane backbone competes with the hydrophilic sugar moieties [1] [7].

Organic solvent solubility varies considerably depending on the chemical nature of the solvent system. Dimethyl sulfoxide demonstrates superior dissolution capacity, achieving concentrations of approximately 100 mg/mL [4] [7]. Ethanol provides moderate solubility at approximately 0.1 mg/mL, while dimethyl formamide exhibits enhanced dissolution properties reaching 15 mg/mL [7]. These solubility patterns indicate preferential dissolution in polar aprotic solvents compared to protic systems [7].

Stability considerations encompass multiple environmental factors that can influence molecular integrity. Thermal stability studies indicate that Notoginsenoside R1 maintains structural integrity under moderate temperature conditions, with optimal enzymatic transformation occurring at temperatures between 60-80°C [18]. The compound demonstrates pH stability across physiological ranges, with optimal enzymatic processing observed at pH 6.0 [18].

Photostability represents an important consideration for storage and handling protocols. The compound lacks chromophores that absorb wavelengths greater than 290 nanometers, suggesting resistance to direct photolytic degradation under normal lighting conditions [2]. However, oxidative stress conditions can potentially compromise molecular stability, particularly in the presence of reactive oxygen species [31] [33].

Bioavailability challenges constitute a major limitation for therapeutic applications of Notoginsenoside R1. The compound exhibits poor membrane permeability characteristics, with an apparent permeability coefficient of approximately 1×10⁻⁷ cm/s across Caco-2 cell monolayers [13]. This low permeability primarily results from the high molecular weight and multiple polar functional groups that impede transcellular transport [13] [14].

Intestinal metabolism significantly influences bioavailability through bacterial transformation processes. Human intestinal bacteria demonstrate the capacity to metabolize Notoginsenoside R1 through stepwise deglycosylation, producing metabolites including ginsenosides Rg1, F1, and 20(S)-protopanaxatriol [5] [13]. This metabolic transformation follows a sequential pathway where progressive sugar removal enhances membrane permeability but reduces the parent compound concentration [5] [13].

Pharmacokinetic studies reveal maximum plasma concentrations (Cmax) of approximately 6.45 μg/L following oral administration, with time to maximum concentration (Tmax) occurring at 0.5 hours [13]. The area under the concentration-time curve demonstrates low values, confirming limited oral bioavailability [12] [13]. Various formulation strategies, including liposomal delivery systems and permeation enhancers, have been investigated to address these bioavailability limitations [12] [15].

| Property | Value | Units | Reference |

|---|---|---|---|

| Melting Point | 215-217 | °C | [1] [21] |

| Density | 1.39±0.1 | g/cm³ | [1] [21] |

| pKa | 12.85±0.70 | - | [1] [21] |

| LogP | 1.354 | - | [1] [21] |

| Water Solubility | 1 | mg/mL | [1] [7] |

| DMSO Solubility | 100 | mg/mL | [4] [7] |

| Apparent Permeability | 1×10⁻⁷ | cm/s | [13] |

| Cmax (oral) | 6.45 | μg/L | [13] |

| Tmax | 0.5 | hours | [13] |

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Vapor Pressure

Pictograms

Irritant